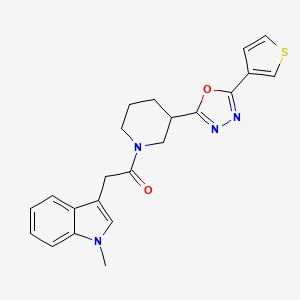![molecular formula C17H13ClN2O2S B2356094 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chlorobenzoate CAS No. 1396759-93-5](/img/structure/B2356094.png)
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chlorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial Applications
Research has demonstrated that derivatives of benzothiazole, including compounds structurally related to 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chlorobenzoate, exhibit significant antimicrobial properties. A study by Gilani et al. (2016) synthesized novel thiazolidin-4-ones and azetidin-2-ones derivatives from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide, showing moderate to good inhibition against a range of pathogenic bacteria and fungi, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Candida albicans, and several species of Aspergillus and Penicillium (Gilani et al., 2016). Similarly, Mistry and Desai (2006) reported the synthesis of nitrogen and sulfur-containing heterocyclic compounds with notable antibacterial and antifungal activities (Mistry & Desai, 2006).
Corrosion Inhibition
Another significant application of benzothiazole derivatives includes corrosion inhibition. Yadav, Sharma, and Kumar (2015) investigated the effects of 1-(benzo[d]thiazol-2-yl)-3-chloro-4-(3,5-dichlorophenyl)-4-methylazetidin-2-one (BDMA) on the corrosion of oil well tubular steel in hydrochloric acid, finding that it acts as a mixed-type inhibitor and exhibits increased inhibition efficiency with higher concentrations (Yadav et al., 2015).
Anticancer Activities
Thiazolidinones and Azetidinones derived from benzothiazole compounds have been explored for their anticancer activities. Desai et al. (2001) synthesized new Thiazolidinones and Azetidinones from Schiff Base derivatives prepared by reacting 2,6-Diaminobenzo[l,2-d:4,5-d'] bisthiazole with various aldehydes, showing promising results in anticancer activity screening (Desai, Desai, & Desai, 2001).
Anti-inflammatory Activity
Compounds in the benzothiazole azetidinone class have been evaluated for their potential anti-inflammatory effects. Khedekar et al. (2003) synthesized derivatives of 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones and found them to possess significant anti-inflammatory activity when tested in vivo using a carrageenan-induced rat paw edema model (Khedekar et al., 2003).
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-chlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c18-13-6-2-1-5-12(13)16(21)22-11-9-20(10-11)17-19-14-7-3-4-8-15(14)23-17/h1-8,11H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVFEQZSCKNHLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
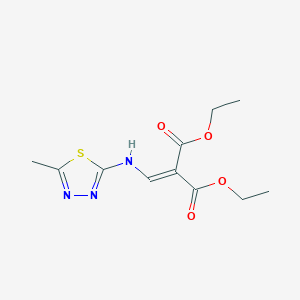
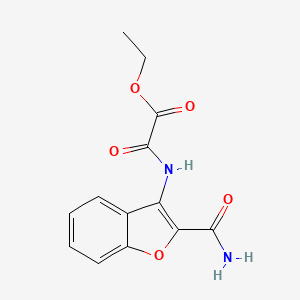
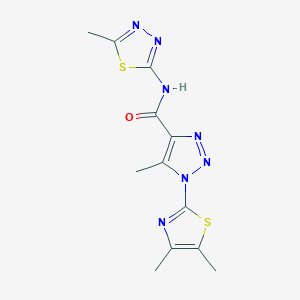
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(isopropylthio)benzamide](/img/structure/B2356021.png)
![2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide](/img/structure/B2356022.png)

![4-benzoyl-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2356025.png)

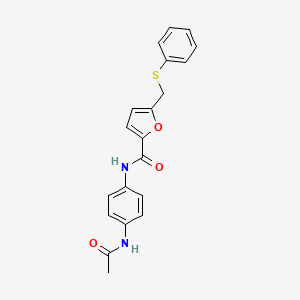
![(2Z)-6-nitro-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2356028.png)
![N-(2,5-dimethoxyphenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2356030.png)
![2,4-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2356032.png)
![2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride](/img/structure/B2356033.png)
